molecular formula C33H35N3O5S B14937291 4-Methyl-N-[2-(N'-{6'-phenyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide

4-Methyl-N-[2-(N'-{6'-phenyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B14937291
M. Wt: 585.7 g/mol
InChI Key: AQPUMQNHSVOAOU-WIKZRCHHSA-N
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Description

4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a spirocyclic system, a chromene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps. The key steps include the formation of the spirocyclic system, the introduction of the chromene moiety, and the attachment of the sulfonamide group. Common reagents used in these reactions include phenylhydrazine, cyclohexanone, and various sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve the use of organic solvents and specific temperature controls .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic system and chromene moiety could play a role in binding to these targets, while the sulfonamide group may enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide lies in its spirocyclic system and chromene moiety, which provide distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C33H35N3O5S

Molecular Weight

585.7 g/mol

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]-N-[(E)-(6-phenylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]propanamide

InChI

InChI=1S/C33H35N3O5S/c1-23-10-12-26(13-11-23)42(38,39)34-19-15-31(37)35-36-32-21-27(24-8-4-2-5-9-24)28-20-25-14-18-33(16-6-3-7-17-33)41-29(25)22-30(28)40-32/h2,4-5,8-13,20-22,34H,3,6-7,14-19H2,1H3,(H,35,37)/b36-32+

InChI Key

AQPUMQNHSVOAOU-WIKZRCHHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C/2\C=C(C3=C(O2)C=C4C(=C3)CCC5(O4)CCCCC5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=C2C=C(C3=C(O2)C=C4C(=C3)CCC5(O4)CCCCC5)C6=CC=CC=C6

Origin of Product

United States

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